2-(3-Ethylureido)-2-oxoacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

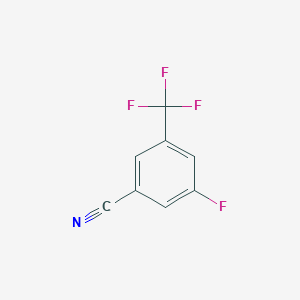

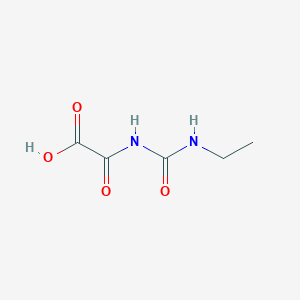

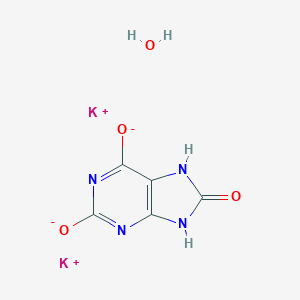

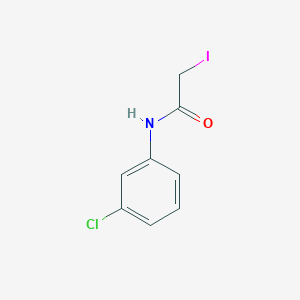

“2-(3-Ethylureido)-2-oxoacetic acid” is a type of ureido carboxylic acid. Ureido carboxylic acids are a class of compounds that contain both a urea group (-NH-CO-NH2) and a carboxylic acid group (-COOH). They are involved in a variety of biological processes and can be found in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of ureido carboxylic acids typically involves the reaction of an isocyanate with a carboxylic acid. This reaction produces a urethane, which can then be hydrolyzed to yield the desired ureido carboxylic acid .

Molecular Structure Analysis

The molecular structure of “2-(3-Ethylureido)-2-oxoacetic acid” would likely consist of a urea group attached to a carboxylic acid group. The exact structure would depend on the positions of these groups within the molecule .

Chemical Reactions Analysis

Ureido carboxylic acids can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to yield a carboxylic acid and a urea. They can also react with alcohols to form esters .

科学的研究の応用

Synthesis of Novel Derivatives

One primary application involves the synthesis of novel series of α-ketoamide derivatives, where derivatives similar to 2-(3-Ethylureido)-2-oxoacetic acid have shown superiority in purity and yield when synthesized using OxymaPure/DIC as a coupling reagent. Such derivatives are synthesized via the ring opening of N-acylisatin, leading to compounds with potential pharmaceutical applications due to their unique structural properties (El‐Faham et al., 2013).

Structural Characterization and Potential Applications

Structural characterization of related compounds, such as 2-amino-2-oxoacetic acid, reveals their importance in medicinal chemistry. Such compounds exhibit significant anticancer activity against specific cancer cells and hold potential as drugs for type 2 diabetes. The detailed structural analysis aids in understanding their mechanisms of action, showcasing the importance of these derivatives in developing antitumor and antidiabetic agents (Delgado et al., 2019).

Applications in Catalysis and Material Science

Derivatives of 2-(3-Ethylureido)-2-oxoacetic acid are utilized in catalysis and material science, demonstrating versatility in synthesizing ligands for metal complexes and anchoring ligands to semiconductor surfaces. This highlights their role in developing advanced materials and catalytic systems (Zong et al., 2008).

将来の方向性

The future directions for research on “2-(3-Ethylureido)-2-oxoacetic acid” would depend on its potential applications. Given the wide range of biological activities associated with ureido carboxylic acids, it could be of interest in the development of new pharmaceuticals or biologically active compounds .

特性

IUPAC Name |

2-(ethylcarbamoylamino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4/c1-2-6-5(11)7-3(8)4(9)10/h2H2,1H3,(H,9,10)(H2,6,7,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPYGGZRJRZBSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388920 |

Source

|

| Record name | 2-(3-Ethylureido)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Ethylureido)-2-oxoacetic acid | |

CAS RN |

105919-00-4 |

Source

|

| Record name | 2-(3-Ethylureido)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)